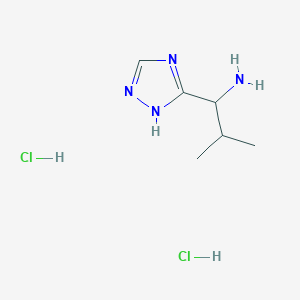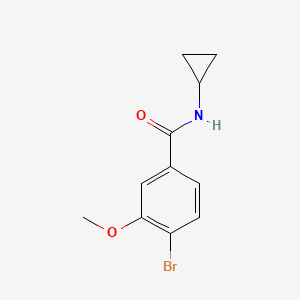
4-Bromo-N-cyclopropyl-3-methoxybenzamide
Vue d'ensemble
Description
4-Bromo-N-cyclopropyl-3-methoxybenzamide is a chemical compound with the molecular formula C11H12BrNO2 . It has a molecular weight of 270.13 . The compound is also known by its CAS number: 1072944-35-4 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-N-cyclopropyl-3-methoxybenzamide consists of a benzamide core with a bromine atom at the 4-position and a methoxy group at the 3-position . The amide group is substituted with a cyclopropyl group .Physical And Chemical Properties Analysis
4-Bromo-N-cyclopropyl-3-methoxybenzamide has a molecular weight of 270.13 . Its InChI Code is 1S/C11H12BrNO2/c1-15-10-6-7 (2-5-9 (10)12)11 (14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3, (H,13,14) .Applications De Recherche Scientifique
Radiosynthesis and Imaging Applications
- Radiosynthesis of Ligands for Serotonin-5HT2-Receptors : A study detailed the radiosynthesis of a ligand with high affinity for 5HT2-receptors, which could be a promising tracer for γ-emission tomography, highlighting its potential application in neuroimaging and the study of psychiatric disorders (Mertens et al., 1994).
Molecular Structure Analysis
- Intermolecular Interactions and Molecular Structure : Research on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through acylation reactions, X-ray diffraction, and DFT calculations offers insights into the influence of intermolecular interactions on molecular geometry, relevant for understanding the properties of similar compounds (Karabulut et al., 2014).
Antibacterial Applications
- Synthesis and Characterization of Inhibitors for Bacterial Cell Division : A study explored the structure-activity relationships of 3-methoxybenzamide derivatives, leading to potent antistaphylococcal compounds with improved pharmaceutical properties. This underscores its relevance in developing new antibacterial agents (Haydon et al., 2010).
Antioxidant and Antiviral Activities
- Nitrogen-Containing Bromophenols as Antioxidants : Research on nitrogen-containing bromophenols from marine algae demonstrated potent scavenging activity against radicals, suggesting applications in food and pharmaceuticals as natural antioxidants (Li et al., 2012).
- Antiviral Activity of N-Phenylbenzamide Derivatives : A series of N-phenylbenzamide derivatives showed promising anti-enterovirus 71 activities, indicating potential in antiviral drug development (Ji et al., 2013).
Synthetic Applications
- Regioselective Dearomatising Anionic Cyclisation : Research into the cyclization of methoxybenzamides with dearomatization to create pyrrolidine-fused cyclohexenones, showcases the compound's utility in synthetic organic chemistry for creating complex molecular structures (Clayden et al., 2001).
Inhibition of Cell Division in Bacteria
- Inhibition of Bacterial Cell Division : The lethal effect of 3-Methoxybenzamide on Bacillus subtilis through inhibition of the FtsZ protein, essential for cell division, highlights potential therapeutic applications in combating bacterial infections (Ohashi et al., 1999).
Propriétés
IUPAC Name |
4-bromo-N-cyclopropyl-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-15-10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZUAJCGIAVKNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674710 | |
| Record name | 4-Bromo-N-cyclopropyl-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-cyclopropyl-3-methoxybenzamide | |
CAS RN |
1072944-35-4 | |
| Record name | 4-Bromo-N-cyclopropyl-3-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-cyclopropyl-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-Azabicyclo[4.3.1]dec-3-ene hydrochloride](/img/structure/B1487407.png)
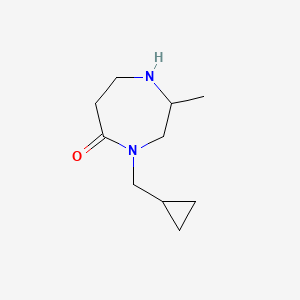
![4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487409.png)

![(2-{2-[2-(2-Methoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487412.png)
![(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B1487414.png)
![10-(Hydroxymethyl)-4-methyl-4-azatricyclo[5.2.2.0~2,6~]undecane-8,9-diol](/img/structure/B1487415.png)
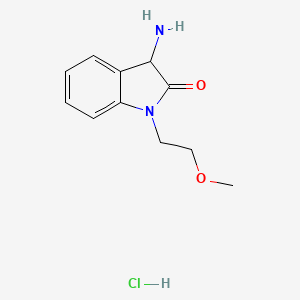
![3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1487418.png)
![3-Isopropyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1487421.png)
![1-[(Piperidin-3-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487425.png)
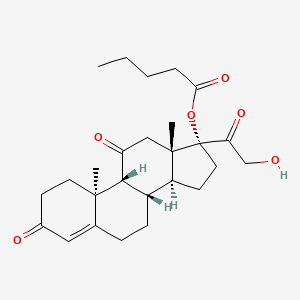
![2-Amino-4-methyl-4-azatricyclo[4.2.1.0~3,7~]nonane-9-carboxylic acid](/img/structure/B1487427.png)
